molecular formula C23H20N4O2S B2908535 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 2034267-74-6

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

Cat. No.: B2908535
CAS No.: 2034267-74-6
M. Wt: 416.5
InChI Key: DUGZUUOQFKECSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position and an acetamide linker connected to a 4-(6-methylbenzo[d]thiazol-2-yl)phenyl moiety. This compound combines structural motifs associated with kinase inhibition and anticancer activity, as pyridazinones and benzothiazoles are widely explored in medicinal chemistry for their bioactivity .

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-14-2-9-19-20(12-14)30-23(25-19)16-5-7-17(8-6-16)24-21(28)13-27-22(29)11-10-18(26-27)15-3-4-15/h2,5-12,15H,3-4,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGZUUOQFKECSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
  • Molecular Formula : C₁₆H₁₃N₃O₂S
  • Molecular Weight : 355.36 g/mol

The compound features a pyridazinone core, which is known for its diverse biological activities. The cyclopropyl group contributes to the compound's rigidity, while the benzo[d]thiazole moiety may enhance its interaction with biological targets.

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in cellular signaling pathways. One notable target is phosphodiesterase (PDE) enzymes, which regulate cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting these enzymes, the compound could potentially exert therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that similar pyridazinone derivatives exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated using various cell lines. For instance, it was found to have minimal cytotoxicity against normal L929 cells while demonstrating significant activity against cancer cell lines . This selectivity is crucial for therapeutic applications.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been confirmed through various biochemical assays. For example, enzyme kinetics studies have shown that it can effectively compete with natural substrates for binding sites, leading to decreased enzyme activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the pyridazinone class:

StudyCompoundBiological ActivityFindings
3-acetyl-1,3,4-oxadiazole derivativesAntimicrobialDemonstrated strong bactericidal effects against Staphylococcus spp.
Pyridazinone derivativesEnzyme inhibitionShowed significant inhibition of PDEs, impacting cAMP signaling pathways.
Novel pyridazinone analogsCytotoxicitySelectively toxic to cancer cells while sparing normal cells.

These findings highlight the potential of pyridazinone derivatives as therapeutic agents across various medical conditions.

Comparison with Similar Compounds

Key Observations:

Pyridazinone Core: The target compound’s 3-cyclopropylpyridazinone moiety distinguishes it from analogs like 4.8 and 4.9, which feature triazinoquinazoline cores. The cyclopropyl group may enhance metabolic stability compared to bulkier aryl substituents .

Benzothiazole vs. Thiadiazole/Thiazole: The 6-methylbenzothiazole substituent in the target compound contrasts with the thiadiazole or pyridyl-thiazole groups in 4.8 and the compound.

Pharmacological and Physicochemical Comparisons

  • Bioactivity: Benzothiazole derivatives (e.g., 6-methylbenzothiazole in the target compound) are associated with tyrosine kinase inhibition, while triazinoquinazoline analogs (4.8, 4.9) exhibit topoisomerase II inhibition .

Q & A

Q. What are the recommended synthetic routes for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic coupling and amidation. For example:
  • Step 1 : Cyclopropane introduction via Suzuki-Miyaura coupling to the pyridazinone core (optimized at 80°C with Pd(PPh₃)₄ catalyst in DMF/water) .
  • Step 2 : Amide bond formation between the pyridazinone intermediate and the benzo[d]thiazole-substituted aniline (using EDCI/HOBt in DCM, 0°C to RT, 12h) .
  • Key Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to improve yields of the final acetamide. Monitor intermediates via TLC and HPLC to minimize byproducts .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm cyclopropyl proton signals (δ 1.2–1.5 ppm) and benzo[d]thiazole aromatic protons (δ 7.5–8.2 ppm) .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]+ ≈ 435.4 g/mol) .
  • X-ray Crystallography : Resolve conformational details of the pyridazinone and thiazole rings (if crystalline) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer : Prioritize:
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) due to the benzo[d]thiazole moiety’s kinase-binding affinity. Use IC₅₀ determinations with ATP-competitive assays .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictory data on its bioactivity across different cell lines?

  • Methodological Answer :
  • Mechanistic Profiling : Perform RNA-seq or phosphoproteomics to identify differentially expressed targets in responsive vs. non-responsive cell lines .
  • Metabolic Stability Tests : Use liver microsomes to rule out rapid metabolism in certain models (e.g., compare human vs. murine microsomal clearance) .
  • Structural Analog Comparison : Benchmark against analogs like 2-[3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(thiazol-2-yl)acetamide to isolate substituent-specific effects .

Q. What strategies enhance selectivity for specific biological targets (e.g., enzymes vs. receptors)?

  • Methodological Answer :
  • Molecular Docking : Model interactions using PyMol or AutoDock to identify critical residues (e.g., benzo[d]thiazole’s role in hydrophobic pocket binding) .
  • Fragment-Based Design : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to sterically block off-target binding .
  • Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., co-crystal structures of VEGFR inhibitors) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize derivatives with pyridazine replaced by pyrimidine or pyrazole cores to assess heterocyclic necessity .
  • Substituent Scanning : Vary the benzo[d]thiazole’s methyl group (e.g., Cl, OCH₃) and quantify changes in IC₅₀ .
  • Data Table Example :
DerivativeR GroupIC₅₀ (EGFR)IC₅₀ (VEGFR)
ParentCH₃0.45 µM1.2 µM
Analog 1Cl0.38 µM0.9 µM
Analog 2OCH₃0.67 µM2.1 µM
Hypothetical data based on .

Q. What analytical methods are critical for stability profiling under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24h intervals .
  • Photostability : Expose to UV light (320–400 nm) and track photodegradants with LC-MS .
  • Thermal Stability : Conduct DSC/TGA to identify decomposition temperatures (>200°C typical for pyridazinones) .

Key Notes for Experimental Design

  • Avoid Common Pitfalls :
    • Use anhydrous conditions during amide coupling to prevent hydrolysis .
    • Validate biological activity with orthogonal assays (e.g., SPR alongside enzymatic assays) .
  • Data Interpretation : Cross-reference spectral data with structurally validated analogs (e.g., ’s comparative table) to confirm assignments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.